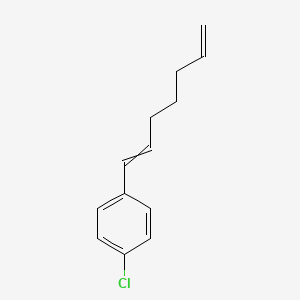
1-Chloro-4-(hepta-1,6-dien-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a hepta-1,6-dien-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic features, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene can be synthesized through various methods. One common approach involves the reaction of 1-chloro-4-bromobenzene with hepta-1,6-diene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The hepta-1,6-dien-1-yl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form saturated derivatives using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or aniline in the presence of a base.
Oxidation: m-Chloroperbenzoic acid or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Substitution: Formation of 1-amino-4-(hepta-1,6-dien-1-yl)benzene.
Oxidation: Formation of 1-chloro-4-(epoxyhept-1-en-1-yl)benzene.
Reduction: Formation of 1-chloro-4-(heptan-1-yl)benzene.
Applications De Recherche Scientifique
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(hepta-1,6-dien-1-yl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chlorine atom and the double bonds in the hepta-1,6-dien-1-yl group make it a versatile compound for electrophilic and nucleophilic reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(hepta-1,6-dien-1-yl)benzene: Unique due to the combination of a chlorine atom and a hepta-1,6-dien-1-yl group.
This compound: Similar in structure but may differ in the position of the substituents or the length of the aliphatic chain.
Propriétés
Numéro CAS |
644985-94-4 |
|---|---|
Formule moléculaire |
C13H15Cl |
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
1-chloro-4-hepta-1,6-dienylbenzene |
InChI |
InChI=1S/C13H15Cl/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h2,6-11H,1,3-5H2 |
Clé InChI |
KVGWBHFCHLLROE-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC=CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)
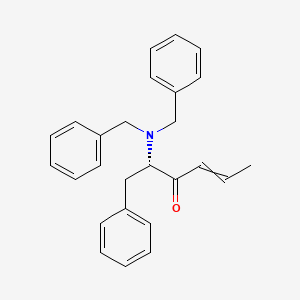

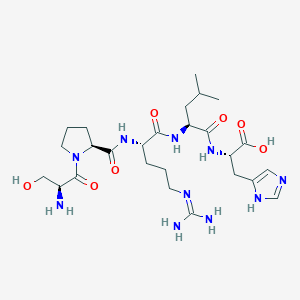
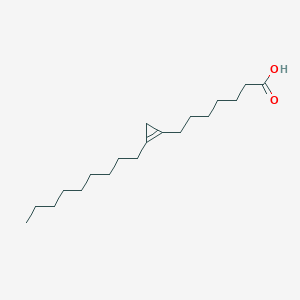
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
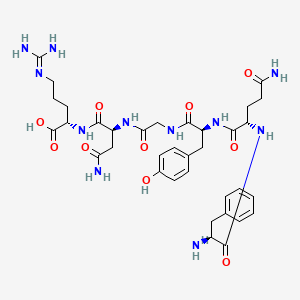
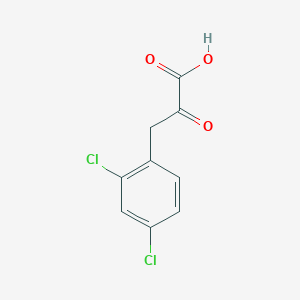
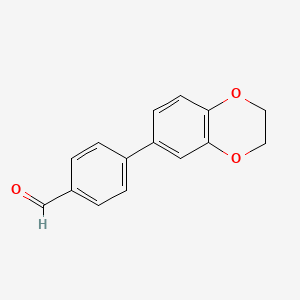
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate](/img/structure/B12609663.png)
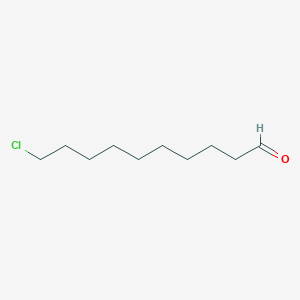
![Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12609683.png)
![Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12609687.png)
